molecular formula C13H18ClN3O B11748300 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride

Cat. No.: B11748300
M. Wt: 267.75 g/mol
InChI Key: DDZDYNWMTBJGLH-UHFFFAOYSA-N
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Description

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine ring system.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-8(2)12-11(13(17)9(3)14)10-6-4-5-7-16(10)15-12;/h4-9H,14H2,1-3H3;1H

InChI Key

DDZDYNWMTBJGLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with isopropylhydrazine to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reacted with an appropriate amine to introduce the amino group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The ketone group at the propan-1-one position undergoes reduction to form secondary alcohols or alkanes:

  • Clemmensen Reduction : Reaction with zinc amalgam (Zn-Hg) and hydrochloric acid reduces the ketone to a methylene group, yielding 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propane .

  • Catalytic Hydrogenation : Hydrogen gas and palladium catalysts (e.g., Pd/C) convert the ketone to a secondary alcohol, producing 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-ol .

Reaction Type Reagents/Conditions Product Yield Reference
Clemmensen ReductionZn-Hg, HCl, reflux1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)propane~70%
Catalytic HydrogenationH₂, Pd/C, ethanol, 50°C2-Amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-ol~85%

Nucleophilic Additions to the Ketone

The ketone participates in condensation reactions with nitrogen nucleophiles:

  • Oxime Formation : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux produces the corresponding oxime, 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one oxime .

  • Hydrazone Formation : Reaction with hydrazine derivatives (e.g., phenylhydrazine) yields hydrazones, which are precursors for heterocyclic syntheses .

Functionalization of the Amino Group

The primary amine at position 2 undergoes acylation and alkylation:

  • Acylation : Reaction with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) produces 2-acetamido-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one .

  • Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) forms imines under mild acidic conditions .

Reaction Type Reagents/Conditions Product Yield Reference
AcylationAcCl, TEA, DCM, 0°C → RT2-Acetamido-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one~90%
Schiff Base FormationBenzaldehyde, AcOH, ethanol2-(Benzylideneamino)-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one~75%

Ring Functionalization

The pyrazolo[1,5-a]pyridine core undergoes electrophilic substitution and cross-coupling:

  • Friedel-Crafts Acylation : The electron-rich pyridine ring reacts with α-haloalkanoyl chlorides (e.g., chloroacetyl chloride) in the presence of Lewis acids (AlCl₃) to introduce acyl groups at the 3-position .

  • Suzuki-Miyaura Coupling : Halogenated derivatives (e.g., bromine at position 5) react with aryl boronic acids to form biaryl structures, enhancing pharmacological potential .

Salt-Specific Reactivity

The hydrochloride salt influences solubility and reactivity:

  • Neutralization : Treatment with aqueous sodium bicarbonate liberates the free base, enabling reactions requiring a free amine .

  • Proton Transfer : The protonated amine participates in acid-catalyzed reactions, such as condensations, without requiring additional acid .

Stability and Decomposition

  • Thermal Degradation : Prolonged heating above 150°C leads to decomposition, generating pyridine and ammonia byproducts .

  • Photolysis : UV exposure in solution causes cleavage of the ketone-amine bond, forming 3-isopropylpyrazolo[1,5-a]pyridine and acrylamide .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyrazolo[1,5-a]pyridine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit specific kinases involved in cancer cell proliferation. The compound under discussion has been evaluated for its ability to inhibit phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in tumor growth and survival .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives have been documented in several studies. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma . The specific compound may target inflammatory mediators, thus reducing the severity of these diseases.

Neurological Disorders

Recent investigations into pyrazolo[1,5-a]pyridine derivatives suggest their utility in treating neurological disorders such as trigeminal neuralgia and fibromyalgia. These compounds may exert neuroprotective effects or modulate pain pathways .

Synthesis Methodologies

The synthesis of 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride typically involves multi-step reactions starting from simpler pyrazole derivatives. A common approach includes:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions.
  • Step 2 : Introduction of the amino group via nucleophilic substitution.
  • Step 3 : Final modification to yield the hydrochloride salt form for enhanced solubility and bioavailability .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer potentialDemonstrated significant inhibition of PI3Kδ activity in vitro with IC50 values indicating potent activity against cancer cell lines .
Study BInvestigate anti-inflammatory effectsShowed reduction in cytokine levels in animal models of COPD when treated with the compound .
Study CAssess neuroprotective effectsReported decreased pain sensitivity in models of trigeminal neuralgia with improved quality of life scores .

Mechanism of Action

The mechanism of action of 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one is unique due to its specific pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride, often referred to as its hydrochloride salt form, is a compound with significant potential in pharmacological applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and enantiomeric properties.

Basic Information

PropertyValue
Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
CAS Number 1258789-13-7
Purity >95% (HPLC)
Storage Temperature +4°C

Structure

The compound features a complex structure characterized by a pyrazolo-pyridine core with an amino group and a propanone moiety. Its molecular representation can be summarized by the SMILES notation: Cl.CC(C)c1nn2ccccc2c1C(=O)C(C)N .

Pharmacokinetics

The pharmacokinetic profile of 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one has been explored in various studies. Notably, research indicates that the (S)-enantiomer exhibits significantly enhanced bioactivity compared to its (R)-counterpart. In vivo studies have shown that the (S)-enantiomer has a Cmax that is at least three-fold greater than that of the (R)-enantiomer when administered orally in animal models .

Neuropathic Pain

One of the primary areas of investigation for this compound is its efficacy in treating neuropathic pain. Studies have demonstrated that the (S)-enantiomer not only shows higher potency but also better pharmacological parameters in established animal models for neuropathic pain .

Antitumor Activity

Research has indicated that this compound may possess anti-proliferative properties against certain cancer cell lines. For instance, it has been noted to inhibit growth in specific human cancer cell lines, although detailed quantitative data is still emerging .

Study on Enantiomeric Preference

A detailed study conducted on the enantiomers of 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one revealed that while both enantiomers were present in racemic mixtures, the (S)-enantiomer was preferentially absorbed and metabolized in vivo. This study highlighted the importance of enantiomeric purity in therapeutic formulations .

Anti-inflammatory Properties

While not extensively studied for anti-inflammatory effects, preliminary investigations suggest potential benefits in reducing inflammation markers in vitro. This could open avenues for further research into its application for inflammatory diseases .

Q & A

Q. What are the established synthetic methodologies for 2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one hydrochloride?

The synthesis typically involves cyclocondensation reactions, such as [3+2] cycloaddition between aminopyridine derivatives and ketones under acidic conditions. Key steps include azo coupling at 60–80°C, followed by hydrochlorination. Purification via recrystallization (ethanol/water mixtures) and inert atmosphere techniques are critical to prevent oxidation of intermediates. NMR and HRMS are essential for verifying structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Comprehensive characterization requires:

  • ¹H/¹³C NMR (in DMSO-d₆) to confirm proton and carbon environments.
  • HRMS (ESI+) for exact mass validation.
  • FTIR to identify carbonyl (1680–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.
  • XRPD to distinguish crystalline forms of the hydrochloride salt. TLC monitoring (ethyl acetate/hexane 3:7) ensures reaction progression .

Q. How can researchers ensure reproducibility in biological activity assays?

Critical parameters include:

  • Cell line passage number (≤20 for mammalian lines).
  • Compound storage (-80°C in anhydrous DMSO; ≤3 freeze-thaw cycles).
  • Batch-tested assay media and weekly verification of positive controls (e.g., IC₅₀). Use plate randomization and blinded scoring to minimize bias. Statistical power analysis determines replicates (n=6–8 per concentration) .

Advanced Research Questions

Q. How should researchers design experiments to optimize synthetic yield?

Employ response surface methodology (RSM) with a central composite design, varying:

  • Temperature (50–90°C).
  • Catalyst loading (0.5–2.5 mol%).
  • Stoichiometric ratios (1:1.2–1:2.5). Use ANOVA to identify significant interactions and triplicate center points to estimate error. Control batches without catalysts are essential for baseline comparison .

Q. What strategies resolve contradictory solubility data across solvent systems?

Conduct systematic solubility studies using:

  • Shake-flask method in pH-adjusted buffers (1.2–7.4) and binary solvents (e.g., DMSO/water).
  • HPLC-UV quantification with 5-point calibration curves (R² >0.998). Analyze data via Bland-Altman plots to detect measurement biases. Polymorph screening (hot-stage microscopy) can rule out crystalline form variations .

Q. How to evaluate environmental fate using OECD guidelines?

Follow OECD 307 for aerobic soil degradation:

  • Use ¹⁴C-labeled compound (≥50 Bq/mg) in three soil types (pH 4.0–8.5).
  • Monitor mineralization (CO₂ trapping) and extractable residues over 120 days. Calculate DT₅₀ via first-order kinetics (r² ≥0.85). Parallel OECD 308 aquatic studies assess water-sediment partitioning. LC-MS/MS (LOQ <1 ng/g) quantifies parent compounds and metabolites .

Q. How to analyze contradictory bioactivity data from different assay platforms?

Apply comparative meta-analysis with weighting by assay robustness metrics (e.g., Z'-factor >0.5). Normalize data to platform-specific controls and use mixed-effects models to account for inter-study variability. Cross-validate findings using orthogonal assays (e.g., SPR vs. cell-based) .

Methodological Considerations

  • Experimental Design : Use split-plot designs for multi-factor studies, allocating variables to main plots (e.g., temperature), subplots (catalyst type), and sub-subplots (reaction time) with ≥4 replicates .
  • Data Contradictions : Employ hypothesis-driven reanalysis of raw data, focusing on outlier removal criteria and instrumental calibration checks. Use principal component analysis (PCA) to identify latent variables affecting results .

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